Trimethylsulfoxonium Bromide

描述

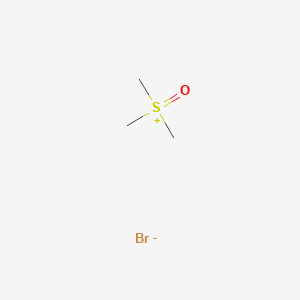

Trimethylsulfoxonium bromide is an organic compound with the molecular formula C₃H₉BrOS. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis as a reagent and intermediate due to its ability to form sulfur ylides, which are valuable in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium bromide can be synthesized by reacting dimethyl sulfoxide with methyl bromide. The reaction typically involves heating a mixture of dimethyl sulfoxide and methyl bromide at a temperature of around 66°C. this reaction can be hazardous due to the potential for violent exothermic decomposition, which can lead to explosions .

Industrial Production Methods: An improved industrial method involves the addition of a scavenger, such as trimethyl orthoformate, to the reaction mixture. This helps to stabilize the reaction and prevent the formation of hazardous by-products like bromine and hydrogen bromide . Another method involves the oxidation of trimethylsulfonium salts with ruthenium tetroxide in the presence of an inert solvent .

化学反应分析

Ylide Formation for Cyclopropanation and Epoxidation

Trimethylsulfoxonium bromide reacts with strong bases to generate dimethylsulfoxonium methylide, a sulfur ylide critical in cyclopropanation and epoxidation reactions.

Mechanism and Conditions :

-

Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous solvents like THF or DMSO.

-

Reaction : Deprotonation of TMSO forms the ylide, which participates in nucleophilic additions to electrophilic substrates.

Applications :

-

Cyclopropanation : The ylide reacts with alkenes to form cyclopropanes via the Corey-Chaykovsky reaction.

-

Epoxidation : Addition to carbonyl groups (e.g., ketones, aldehydes) produces epoxides.

Bromine Complexation in Energy Storage

TMSO acts as a bromine complexing agent in zinc-bromine single-flow batteries (ZBSFBs), enhancing stability and cycle life.

Key Findings :

-

Interaction : TMSO forms a solid polybromide complex (Br₃⁻·TMSO), reducing free bromine and suppressing hydrogen evolution .

-

Performance :

Parameter TMSO-Based Battery Traditional MEP-Based Battery Cycle Life 1,500 cycles <300 cycles Average Energy Efficiency 81.6% 80.2%

This complexation mitigates bromine accumulation, enabling safer and longer-lasting batteries .

Nucleophilic Substitution Reactions

TMSO serves as a nucleophile in alkylation and arylation reactions.

Example Reaction :

-

Substrate : Alkyl halides (e.g., methyl iodide).

-

Product : Trimethylsulfoxonium iodide and alkylated derivatives.

Conditions :

-

Polar aprotic solvents (e.g., DMF) at 60–80°C.

Oxidation and Redox Activity

TMSO participates in oxidation reactions, though details are less documented in open literature. Indirect evidence suggests:

科学研究应用

Organic Synthesis

Corey-Chaykovsky Reaction : TMSBr is widely utilized as a reagent in the Corey-Chaykovsky reaction, which is used to synthesize epoxides and cyclopropanes. This reaction involves the formation of a sulfur ylide from TMSBr, which then reacts with carbonyl compounds to yield epoxides.

Synthesis of Pharmaceuticals : TMSBr has been employed in the synthesis of various biologically active compounds, including methylcobalamin (an active form of vitamin B12) and metconazoles, which have potential therapeutic applications against fungal infections.

| Application | Description |

|---|---|

| Epoxide Synthesis | Used in Corey-Chaykovsky reaction to form epoxides from carbonyl compounds. |

| Pharmaceutical Synthesis | Intermediate for synthesizing methylcobalamin and metconazoles. |

Biological Applications

Fungicidal Activity : TMSBr exhibits significant antifungal properties by disrupting the sterol biosynthesis pathway in fungal cells. It inhibits the production of ergosterol, an essential component of fungal cell membranes, leading to cell growth inhibition . This mechanism makes it valuable for agricultural applications to control fungal diseases.

Potential Therapeutic Uses : Research indicates that TMSBr may also have applications in treating respiratory diseases associated with fungal infections, such as chronic bronchitis. Its ability to penetrate biological systems suggests potential for broader therapeutic uses .

| Biological Application | Mechanism of Action |

|---|---|

| Antifungal Agent | Inhibits ergosterol biosynthesis. |

| Respiratory Disease Treatment | Targets fungal infections related to respiratory issues. |

Industrial Applications

TMSBr is utilized in the production of various chemical intermediates and complexing agents. Its reactivity allows it to serve as a building block for synthesizing other valuable compounds in industrial chemistry.

Case Studies and Research Findings

Several studies have documented the effectiveness of TMSBr in different applications:

- Synthesis of Fluconazole : A study highlighted TMSBr's role as a methylene source in synthesizing Fluconazole, showing reduced side reactions compared to traditional reagents. This results in higher yields and purity of the final product.

- Agricultural Use : Field trials demonstrated that TMSBr effectively controls fungal pathogens in crops, significantly reducing disease incidence and improving yield.

作用机制

The mechanism of action of trimethylsulfoxonium bromide involves the formation of sulfur ylides. When treated with strong bases like sodium hydride, it forms dimethylsulfoxonium methylide, which acts as a nucleophile. This nucleophile can then react with carbonyl compounds to form epoxides or with enones to form cyclopropanes . The sulfur ylide initially acts as a nucleophile toward the carbonyl compound, and the resulting oxygen anion reacts intramolecularly with the electrophilic ylide carbon .

相似化合物的比较

Trimethylsulfonium Iodide: Similar in structure but uses iodine instead of bromine.

Trimethylselenoxonium: Contains selenium instead of sulfur.

Uniqueness: Trimethylsulfoxonium bromide is unique due to its ability to form stable sulfur ylides, which are valuable intermediates in organic synthesis. Its reactivity and stability make it a preferred reagent in various chemical reactions, particularly in the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes .

生物活性

Trimethylsulfoxonium bromide (TMSBr) is an organosulfur compound with significant biological activity, primarily recognized for its antifungal properties. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula . It features a sulfoxonium ion where sulfur is bonded to three methyl groups and an oxygen atom, which distinguishes it from other sulfur-containing compounds. TMSBr is typically a white crystalline solid, soluble in water and polar organic solvents, making it versatile for various applications.

Antifungal Activity

TMSBr exhibits antifungal properties by interfering with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption inhibits fungal growth and proliferation. Studies have demonstrated its effectiveness against various fungal strains, including those associated with chronic bronchitis and other respiratory diseases.

The mechanism involves binding to specific enzymes involved in the sterol biosynthesis pathway, effectively disrupting cellular processes in fungi. This unique action highlights TMSBr's potential as a fungicide in agricultural applications.

Applications

- Agriculture : TMSBr is utilized as a fungicide to control fungal diseases in crops.

- Pharmaceutical Intermediary : It serves as an intermediate in synthesizing pharmacologically active compounds, including diuretic agents .

- Research : Its ability to catalyze reactions involving carbon dioxide fixation further expands its applicability in chemical synthesis .

Case Studies and Experimental Data

-

Fungal Inhibition Studies

A study conducted on various fungal strains revealed that TMSBr significantly inhibited growth at low concentrations. The compound was particularly effective against Candida albicans and Aspergillus niger, showcasing its potential for treating fungal infections in clinical settings. -

Ergosterol Biosynthesis Disruption

Research indicated that TMSBr disrupts ergosterol biosynthesis by inhibiting the enzyme lanosterol 14α-demethylase, crucial for converting lanosterol to ergosterol. This inhibition leads to increased membrane permeability and ultimately cell death in fungi. -

Toxicity Assessments

Toxicity studies demonstrated that while TMSBr is effective against fungi, it exhibits low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for agricultural and pharmaceutical use.

Comparative Analysis

The following table summarizes the biological activity of TMSBr compared to structurally similar compounds:

| Compound Name | Formula | Key Characteristics | Biological Activity |

|---|---|---|---|

| Trimethylsulfoxonium iodide | C3H9IS | Similar structure; used in organic synthesis | Less effective antifungal |

| Trimethylsulfonium chloride | C3H9Cl | Different solubility properties | Limited biological activity |

| Trimethylsulfonium tetrafluoroborate | C3H9BF4 | Forms ionic liquids; used in catalysis | No significant antifungal effect |

| Dimethyl sulfoxide | C2H6OS | Precursor to TMSBr; widely used solvent | Antifungal but less potent |

属性

InChI |

InChI=1S/C3H9OS.BrH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPJZBFFLDRKSF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](=O)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456116 | |

| Record name | Trimethylsulfoxonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25596-24-1 | |

| Record name | Trimethylsulfoxonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Trimethylsulfoxonium Bromide in organic synthesis, as highlighted in the provided research?

A1: this compound is utilized as a reagent in the synthesis of Fluconazole. [] It specifically acts as a source of methylene for the formation of an epoxide intermediate, which subsequently reacts with 1,2,4-triazole to yield Fluconazole.

Q2: What advantages does this compound offer over other reagents in Fluconazole synthesis?

A2: The research highlights two key advantages of using this compound:

- Reduced Side Reactions: Bromide ions, being weakly nucleophilic, minimize side reactions compared to other reagents. This leads to a higher yield and purity of the desired product, Fluconazole. []

- Cost-Effectiveness: this compound is a more cost-effective option due to its lower price and efficient molar mass utilization in the reaction. []

Q3: What are the key considerations for safe and efficient production of this compound?

A3: The production of this compound involves reacting Dimethyl Sulfoxide with Methyl Bromide (MeBr). A crucial safety aspect during this process is controlling the addition rate of MeBr and maintaining a specific temperature range within the reaction system. This is critical due to the potential explosion hazards associated with MeBr. [] This careful control ensures a safe and efficient production process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。